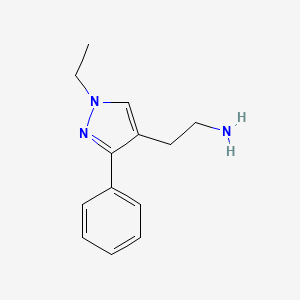2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
CAS No.: 2098084-30-9
Cat. No.: VC3200999
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098084-30-9 |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 |
| Standard InChI Key | MQWNNTSZJJXEHR-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CCN |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CCN |
Introduction
Synthesis Pathways
The synthesis of 2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions starting from commercially available reagents:
-
Formation of the Pyrazole Core:
-
React hydrazine hydrate with a β-diketone (e.g., acetophenone derivatives) to form the pyrazole ring.
-
Substitution at the first position with an ethyl group is achieved using alkylation reactions.
-
-
Functionalization at the Fourth Position:
-
The ethanamine side chain can be introduced through nucleophilic substitution or reductive amination techniques.
-
-
Purification:
-
The final product is purified using recrystallization or chromatographic methods to achieve high purity.
-
Applications and Potential Uses
Pharmaceutical Research:
Compounds containing pyrazole cores are widely studied for their biological activities, including:
-
Anti-inflammatory properties (e.g., inhibition of enzymes like cyclooxygenase or lipoxygenase).
-
Anticancer activity due to interactions with DNA or proteins.
-
Antimicrobial effects against bacterial or fungal pathogens.
Material Science:
The amine functionality allows for further derivatization, making this compound a potential precursor for advanced materials or polymers.
Medicinal Chemistry:
The ethanamine group may facilitate binding to biological targets, enhancing drug-like properties such as solubility and bioavailability.
Related Compounds
Several derivatives of pyrazole exhibit similar structures and are used in various fields:
These compounds highlight the versatility of pyrazole derivatives in chemical and biological research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume